(4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone
Overview
Description
(4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone: is a chemical compound with the molecular formula C16H14N2O2. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored for its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors to ensure consistency and efficiency. The use of specific catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and pathways. It has shown promise in inhibiting kinases, which are crucial in cell signaling and cancer progression .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for their anti-inflammatory, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context and the derivatives used .
Comparison with Similar Compounds
- 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (MCLA)
- 2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one (NCLA)
- 2-Acetamido-5-(4-methoxyphenyl)pyrazine (MCOLA)
- 2-Acetamido-5-(2-naphthyl)pyrazine (NCOLA)
Uniqueness: What sets (4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group and the methylimidazo[1,2-a]pyridine core provides unique electronic and steric properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
(4-methoxyphenyl)-(6-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-3-8-15-17-9-14(18(15)10-11)16(19)12-4-6-13(20-2)7-5-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBSLHKGDZESLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C(=O)C3=CC=C(C=C3)OC)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.